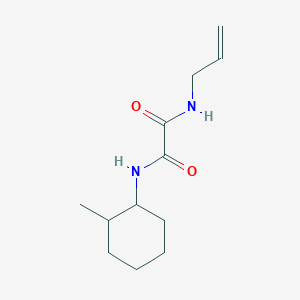
N-allyl-N'-(2-methylcyclohexyl)ethanediamide
Vue d'ensemble
Description
N-allyl-N'-(2-methylcyclohexyl)ethanediamide (AMCD) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AMCD belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry due to their ability to interact with biological systems. The unique chemical structure of AMCD makes it an attractive candidate for use in various research applications, including drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of N-allyl-N'-(2-methylcyclohexyl)ethanediamide is not fully understood, but it is thought to involve the modulation of ion channels in the nervous system. Specifically, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to interact with voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons. By modulating the activity of these channels, N-allyl-N'-(2-methylcyclohexyl)ethanediamide may help to reduce the excitability of neurons and prevent the development of seizures and other neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to have a number of other biochemical and physiological effects. For example, studies have suggested that N-allyl-N'-(2-methylcyclohexyl)ethanediamide may help to reduce inflammation and oxidative stress, both of which are implicated in the development of various diseases. Additionally, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to have a positive effect on mitochondrial function, which is critical for maintaining cellular energy production and preventing cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-N'-(2-methylcyclohexyl)ethanediamide in lab experiments is its ability to interact with biological systems in a selective and specific manner. This makes it a valuable tool for studying the effects of ion channel modulation on neuronal activity and other physiological processes. However, there are also some limitations to using N-allyl-N'-(2-methylcyclohexyl)ethanediamide in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are many potential future directions for research on N-allyl-N'-(2-methylcyclohexyl)ethanediamide. One area of interest is in the development of new drugs based on the structure of N-allyl-N'-(2-methylcyclohexyl)ethanediamide, which may have improved efficacy and safety profiles compared to existing medications. Additionally, further studies are needed to fully elucidate the mechanism of action of N-allyl-N'-(2-methylcyclohexyl)ethanediamide and its effects on various physiological processes. Finally, there is a need for more research on the potential toxicity of N-allyl-N'-(2-methylcyclohexyl)ethanediamide and its long-term effects on biological systems.
Applications De Recherche Scientifique
N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in drug development, where N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to exhibit potent anticonvulsant and analgesic properties. Additionally, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been investigated for its potential use as a neuroprotective agent, with studies showing that it may help to prevent neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
N'-(2-methylcyclohexyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-8-13-11(15)12(16)14-10-7-5-4-6-9(10)2/h3,9-10H,1,4-8H2,2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVSRNNUXFGFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-(2-methylcyclohexyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)
![2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4117279.png)
![1-[3-(benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117290.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4117296.png)
![N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4117304.png)
![4-[5-({2-[(2-methyl-2H-tetrazol-5-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4117307.png)
![N-1-adamantyl-4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117314.png)



![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4117337.png)
![2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)